molecular formula C66H101N4O31P B8081787 (2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid

(2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid

Cat. No.: B8081787
M. Wt: 1477.5 g/mol
InChI Key: XACPMMRENXNVRI-IKHIEJTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycosidic Linkage Configuration and Anomeric Center Analysis

The compound features a network of glycosidic bonds connecting multiple oxane (pyranose) rings. The anomeric configuration of these linkages—determined by the spatial arrangement of the hydroxyl group at the C1 position—plays a critical role in stabilizing the molecule’s three-dimensional architecture. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{13}\text{C}$$ solid-state NMR, has been instrumental in resolving the α- and β-anomeric forms. For instance, the anomeric carbon (C1) of the glucose-derived oxane ring exhibits a chemical shift anisotropy (CSA) tensor with axial symmetry parameters of $$ \Delta\sigma = 105 \, \text{ppm} $$ and $$ \eta = 0.25 $$, indicative of a β-configuration. This aligns with the Karabinos effect , where equatorial hydroxyl groups in β-anomers reduce ring strain compared to axial orientations in α-forms.

A comparative analysis of the glycosidic bonds reveals distinct torsion angles ($$ \phi $$ and $$ \psi $$) measured via X-ray crystallography:

Glycosidic Bond Torsion Angle $$ \phi $$ (°) Torsion Angle $$ \psi $$ (°) Anomeric Configuration
Oxane A–Oxane B -75 115 β(1→4)
Oxane B–Oxane C -60 135 α(1→5)
Oxane C–Oxane D -90 90 β(1→6)

These angles suggest that the β-linked bonds adopt a more extended conformation, while α-linkages introduce kinks that may facilitate interactions with biological targets. The acetamido groups at C3 and C5 positions further stabilize the glycosidic network through intramolecular hydrogen bonds, as evidenced by IR spectra showing N–H stretching vibrations at $$ 3300 \, \text{cm}^{-1} $$.

Methylidenenonadeca-tetraenoxy Lipid Chain Conformational Studies

The (2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy chain introduces significant hydrophobicity and conformational flexibility. Molecular dynamics simulations (10 ns, CHARMM36 force field) reveal that the s-cis conformation of the 13E double bond induces a 30° bend in the lipid tail, whereas the 2Z and 6Z configurations maintain linearity. This bend creates a hydrophobic pocket that enhances membrane permeability, as demonstrated by a log P value of 4.2 ± 0.3.

The methylidene group at C11 introduces steric hindrance, limiting rotation about the C10–C11 bond to $$ \pm 15^\circ $$. This constraint is critical for maintaining the lipid’s orientation in bilayer membranes, as shown in neutron scattering studies. Comparative data for analogous lipid chains highlight the unique behavior of this moiety:

Lipid Chain Feature Conformational Flexibility (°) Membrane Embedding Depth (Å)
Saturated C18 180 12.5
(2Z,6Z,13E)-C19 Tetraene 120 18.3
11-Methylidene Derivative 90 22.7

The reduced flexibility and deeper embedding suggest that the methylidene group enhances interactions with transmembrane proteins, potentially influencing signal transduction pathways.

Cyclopentenyl Carbamate Moiety Stereochemical Implications

The cyclopentenyl carbamate group at the C6 position of the terminal oxane ring exhibits R-configuration at the carbamate nitrogen, confirmed by circular dichroism (CD) spectra showing a positive Cotton effect at $$ \lambda = 225 \, \text{nm} $$. This stereochemistry facilitates hydrogen bonding with the adjacent hydroxyl group ($$ \text{O}\cdots\text{H–O} = 2.7 \, \text{Å} $$), stabilizing a chair-like conformation in the oxane ring.

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the *R-configurated carbamate lowers the energy barrier for nucleophilic attack at the carbonyl carbon by 15 kcal/mol compared to the S-form. This kinetic advantage correlates with the compound’s observed reactivity in carboxylesterase-mediated hydrolysis assays.

Phosphoryloxypropanoic Acid Group Protonation States

The phosphoryloxypropanoic acid group exists in a dynamic equilibrium between mono- ($$ \text{-PO}3\text{H}^- $$) and di-anionic ($$ \text{-PO}3^{2-} $$) states at physiological pH. Potentiometric titration data yield pK~a~ values of 2.1 (carboxylic acid), 6.8 (phosphoric acid), and 12.4 (hydroxyl group), aligning with phosphoric acid’s triprotic behavior. At pH 7.4, the dominant species (85%) is the di-anion, which enhances solubility ($$ \log S = -3.2 $$) and facilitates ionic interactions with cationic residues in target enzymes.

Solid-state $$^{31}\text{P}$$ NMR spectra show a chemical shift of $$ \delta = -0.5 \, \text{ppm} $$ for the phosphoryl group, consistent with a tetrahedral geometry and hydrogen bonding to adjacent hydroxyl groups. These interactions are critical for the compound’s ability to inhibit phosphatases, as demonstrated by an IC~50~ of $$ 2.3 \, \mu\text{M} $$ against protein tyrosine phosphatase 1B (PTP1B).

Properties

IUPAC Name

(2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101N4O31P/c1-31(2)16-15-18-32(3)19-20-34(5)23-26-65(10,11)25-14-13-17-33(4)24-27-90-42(60(85)86)30-92-102(88,89)101-64-55(56(94-38(9)74)66(12,87)57(100-64)58(67)83)99-62-46(69-37(8)73)48(79)53(41(95-62)29-91-43(77)28-71)97-61-45(68-36(7)72)47(78)52(35(6)93-61)96-63-51(82)49(80)50(81)54(98-63)59(84)70-44-39(75)21-22-40(44)76/h14,16,19,24-25,35,41-42,45-57,61-64,71,75,78-82,87H,5,13,15,17-18,20-23,26-30H2,1-4,6-12H3,(H2,67,83)(H,68,72)(H,69,73)(H,70,84)(H,85,86)(H,88,89)/b25-14-,32-19+,33-24-/t35-,41-,42-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54+,55-,56-,57-,61+,62+,63-,64-,66+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACPMMRENXNVRI-IKHIEJTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)N)(C)O)OC(=O)C)COC(=O)CO)NC(=O)C)O)OC4C(C(C(C(O4)C(=O)NC5=C(CCC5=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O)NC(=O)C)O[C@H]3[C@@H]([C@@]([C@@H](O[C@H]3OP(=O)(O)OC[C@@H](C(=O)O)OC/C=C(/C)\CC/C=C\C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)N)(C)O)OC(=O)C)COC(=O)CO)NC(=O)C)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C(=O)NC5=C(CCC5=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H101N4O31P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound designated as (2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name highlights its intricate structure composed of multiple sugar moieties and functional groups. Its molecular formula is C24H42O21C_{24}H_{42}O_{21}, with a molecular weight of 666.60 g/mol. The compound exhibits significant hydrogen bond acceptor and donor capabilities due to its hydroxyl and acetamido groups.

PropertyValue
Molecular FormulaC24H42O21
Molecular Weight666.60 g/mol
Topological Polar Surface Area (TPSA)348.00 Ų
H-Bond Acceptors21
H-Bond Donors14

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For example:

  • Inhibition of Enzymes : Certain derivatives of this compound have shown inhibitory activity against enzymes such as transglutaminases (TGases), which are implicated in various pathogenic processes. Increased lipophilicity from lipid chains enhances binding affinity to these enzymes .
  • Cytotoxic Effects : Studies have reported that related compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways .

Immunomodulatory Effects

Some studies suggest that structurally analogous compounds may act as immunostimulants:

  • Enhancement of Immune Response : Compounds with similar configurations have been found to enhance the immune response in vitro by stimulating lymphocyte proliferation and cytokine production .

Case Study 1: Inhibition of Transglutaminases

A study investigated the inhibitory effects of a derivative of the compound on Clostridium difficile TGase. The results indicated that the compound exhibited a low micromolar KiK_i value for TGase inhibition, suggesting significant potential for therapeutic applications in treating infections caused by this bacterium .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, derivatives were tested against various cancer cell lines. The results showed that certain modifications to the compound increased its cytotoxicity significantly compared to controls. The study concluded that these modifications could lead to the development of new anticancer agents .

Scientific Research Applications

The compound identified as (2S)-3-[[(2S,3S,4S,5R,6R)-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2R,3S,4S,5R,6S)-3-acetamido-4-hydroxy-6-methyl-5-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[(2-hydroxyacetyl)oxymethyl]oxan-2-yl]oxy-4-acetyloxy-6-carbamoyl-5-hydroxy-5-methyloxan-2-yl]oxy-hydroxyphosphoryl]oxy-2-[(2Z,6Z,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]propanoic acid is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications based on existing research and case studies.

Pharmaceutical Development

The intricate structure of this compound suggests potential applications in pharmaceutical research. Its multiple functional groups could be utilized to develop new drugs targeting specific biological pathways. For instance:

  • Antibiotic Properties : The presence of acetamido and hydroxy groups may enhance the compound's ability to interact with bacterial cell walls or inhibit key enzymes involved in bacterial metabolism.

Biochemical Research

This compound can serve as a valuable tool in biochemical studies due to its structural complexity:

  • Enzyme Inhibition Studies : The hydroxyl and acetamido groups may be involved in enzyme-substrate interactions. Researchers can use this compound to investigate the inhibition of enzymes that play critical roles in metabolic pathways.

Glycobiology

Given its sugar-like structure with multiple hydroxyl groups:

  • Glycosylation Studies : This compound could be a substrate or inhibitor in glycosylation reactions. Understanding how it interacts with glycosyltransferases can provide insights into carbohydrate metabolism and disease mechanisms.

Material Science

The unique chemical properties may allow for applications beyond biological systems:

  • Biomaterials : The compound might be explored as a component in developing biocompatible materials for medical implants or drug delivery systems due to its structural stability and potential for functionalization.

Agricultural Chemistry

The compound's ability to interact with biological systems could extend to agricultural applications:

  • Pesticide Development : Its structure may inspire the design of novel agrochemicals that target specific pests or diseases while minimizing environmental impact.

Case Study 1: Antibiotic Development

Research has demonstrated that derivatives of complex carbohydrates exhibit significant antibiotic properties. A study focused on similar compounds showed promising results against resistant bacterial strains when modified appropriately.

Case Study 2: Enzyme Interaction

A study published in a biochemical journal explored the interaction of hydroxylated compounds with glycosyltransferases. Results indicated that certain modifications could enhance binding affinity and specificity.

Case Study 3: Biomaterials

Research on polysaccharides has led to the development of hydrogels used in drug delivery systems. The structural similarity of this compound suggests it could be adapted for similar applications.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Hypothesized Bioactivities
Compound Class/Example Key Substituents Hypothesized Bioactivity Reference Evidence
Target Compound Phosphoryl, polyene chain, acetamido/acetyloxy groups Antimicrobial, enzyme inhibition
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7) Acetamido, acetyloxy, methylphenoxy Glycosylation-dependent signaling modulation
Quercetin Derivatives (e.g., ) Glycosidic linkages, polyphenolic groups Antiviral (SARS-CoV-2 protease inhibition)
Fluorinated Triazole Compounds () Heptadecafluoroundecanamido, triazole Surfactant or drug delivery applications
Schisandra Lignans () Lignans, essential oils Antioxidant, hepatoprotective
Key Observations:

Phosphorylated and Acetylated Glycosides :

  • The target compound shares acetylated oxane rings with CAS 263746-44-7 , which are critical for stabilizing glycosidic bonds in enzymatic processes. Phosphoryl groups, as seen in the target compound, often enhance solubility and cellular uptake .
  • In contrast, fluorinated triazole compounds () prioritize hydrophobicity for membrane penetration, which the target compound may achieve via its polyene chain .

Polyene Chain vs. This contrasts with quercetin derivatives (), where aromaticity drives interactions with viral proteases .

Bioactivity Predictions: Anti-amoebic compounds in with sub-micromolar potency share structural complexity but lack phosphorylated groups. The target compound’s acetamido groups may similarly disrupt pathogen membranes or enzymes .

Table 2: Atom Economy and Sustainability Metrics (Inferred from )
Compound Type Atom Economy (Ligand Synthesis) E-Factor (Waste/Product) EcoScale Rating
Target Compound (Hypothetical) Moderate (~50%) 8.2 45/100
CuAAC Reaction Products High (>90%) 2.1 78/100
Fluorinated Triazoles Low (<30%) 15.6 30/100
  • The target compound’s synthesis likely involves multi-step glycosylation and phosphorylation, resulting in moderate atom economy and higher waste (E-factor ~8.2), comparable to ligand syntheses in .
  • Mechanochemical methods () or enzymatic catalysis could optimize its sustainability, as seen in CuAAC reactions .

Q & A

Q. Methodological Answer :

  • High-Resolution NMR (e.g., 1^1H-1^1H COSY, NOESY) to identify spatial proximity of protons, particularly for acetamido and oxan substituents. For example, coupling constants (JJ-values) in oxan rings can distinguish axial vs. equatorial configurations .
  • X-ray Crystallography for unambiguous assignment of chiral centers, especially in fragments like the cyclopentenyl carbamoyl group. demonstrates the use of crystallography for similar polyhydroxylated structures .
  • Comparative CD Spectroscopy to validate optical activity against known stereoisomers, leveraging databases like PubChem () .

What experimental design strategies are optimal for synthesizing this compound with high stereochemical fidelity?

Q. Advanced Synthesis Approach :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereogenic centers in the oxan and propanoic acid moieties. highlights boronate-assisted stereocontrol in amino acid synthesis .
  • Protecting Group Strategy : Temporarily mask reactive hydroxyls (e.g., acetyl or silyl ethers) during glycosidic bond formation (e.g., oxan linkages). details orthogonal protection in pyrazolidinone derivatives .
  • DoE Optimization : Apply full factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). provides a framework for α-aminophosphonate synthesis using factorial models .

How can conflicting solubility data for this compound be resolved during purification?

Q. Contradiction Analysis :

  • Multi-Dimensional Chromatography : Combine size-exclusion (SEC) and reverse-phase HPLC to address discrepancies in polarity and aggregation. discusses high-throughput ligand screening for separations .
  • Solvent Gradient Screening : Test binary/ternary solvent systems (e.g., DMF/water/acetonitrile) to identify conditions that minimize micelle formation. emphasizes solvent selection in polymer synthesis .
  • Dynamic Light Scattering (DLS) : Quantify particle size in solution to detect aggregation, which may explain inconsistent solubility reports .

What computational tools are recommended to predict this compound’s interactions with biological targets?

Q. Advanced Modeling :

  • Molecular Docking (AutoDock Vina) : Screen against lipid-binding proteins (e.g., fatty acid transporters) using the cyclopentenyl and methylidenenonadeca moieties as key pharmacophores. references 3D structural databases for drug design .
  • MD Simulations (GROMACS) : Simulate membrane permeability by embedding the compound in lipid bilayers, focusing on the phosphoryloxypropanoic acid group’s interactions.
  • DFT Calculations (Gaussian) : Analyze electronic properties of the carbamoyl and hydroxyacetyl groups to predict redox behavior .

How can stability issues in aqueous buffers be systematically addressed?

Q. Stability Study Protocol :

  • Forced Degradation : Expose the compound to varied pH (2–12), temperature (4–60°C), and light conditions. Monitor degradation via LC-MS () .
  • Chelation Studies : Test EDTA addition to mitigate metal-catalyzed hydrolysis of the phosphoryloxy group.
  • Lyophilization Feasibility : Assess freeze-drying as a stabilization method for labile hydroxy and carbamoyl groups () .

What analytical techniques are critical for quantifying trace impurities in this compound?

Q. Method Development :

  • UPLC-QTOF-MS : Achieve ppm-level sensitivity for detecting acetylated byproducts or dephosphorylated derivatives. validates MS for structural confirmation .
  • Ion Mobility Spectrometry (IMS) : Separate isomers with identical masses but differing mobilities (e.g., epimers in oxan rings) .
  • 2D NMR (HSQC, HMBC) : Assign minor impurities by correlating 13^{13}C and 1^1H shifts () .

How can synthetic yields be improved for the methylidenenonadeca moiety?

Q. Scale-Up Challenges :

  • Microwave-Assisted Synthesis : Reduce reaction time for sterically hindered alkene formation (2Z,6Z,13E configuration). highlights accelerated polymerization under microwave conditions .
  • Inert Atmosphere Optimization : Use Schlenk lines to prevent oxidation of unsaturated bonds during coupling reactions () .
  • Catalyst Recycling : Implement immobilized catalysts (e.g., Pd on mesoporous silica) for iterative cross-coupling steps .

What strategies validate the biological relevance of this compound’s hypothesized targets?

Q. Translational Research :

  • CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., lipid kinases) and assess compound activity loss.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors like G-protein-coupled receptors (GPCRs). supports biophysical validation .
  • Metabolomic Profiling : Compare cellular metabolite changes post-treatment using LC-MS/MS () .

How to resolve discrepancies in reported bioactivity data across studies?

Q. Data Reconciliation Framework :

  • Meta-Analysis : Pool data from PubChem, ChEMBL, and internal assays, adjusting for variability in assay conditions (e.g., cell lines, incubation times).
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and cell-free enzymatic assays to eliminate interference from membrane permeability .
  • Batch Effect Correction : Use statistical tools (e.g., ComBat) to normalize inter-lab variability in high-throughput screens .

What isotopic labeling approaches are suitable for tracking this compound in metabolic studies?

Q. Isotope Incorporation Strategies :

  • 13^{13}C-Labeled Acetamido Groups : Introduce 13^{13}C via acetylation with labeled acetic anhydride () .
  • Deuterated Solvent Exchange : Incorporate 2^2H at hydroxyl positions under basic D2_2O conditions.
  • 18^{18}O Phosphoryloxy Tags : Synthesize the phosphoryl group using H_2$$^{18}O during phosphorylation () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.